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molecular formula C12H15N5O B8711344 5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 85544-45-2

5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No. B8711344
M. Wt: 245.28 g/mol
InChI Key: IHJKHUNNCONUDJ-UHFFFAOYSA-N
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Patent
US04587341

Procedure details

A solution of 6.30 g (0.045 mol) of 2,4-diamino-5-hydroxymethylpyrimidine, 6.15 g (0.05 mol) of o-anisidine and 3.75 ml of concentrated hydrochloric acid in 55 ml of glacial acetic acid was heated to reflux for 6 hours. The mixture was stirred at room temperature overnight. The solvent was removed under vaccum and the residue was taken up in water, made basic with ammonium hydroxide, and the aqueous solution was extracted with dichloromethane:methanol/3:1. The organic layers were combined, dried and concentrated to a purple glass. This was purified on a silica gel column to give 7.81 g of the 4-N-acetylated product.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9]O)=[CH:4][N:3]=1.[CH3:11][O:12][C:13]1[C:14]([NH2:19])=[CH:15][CH:16]=[CH:17][CH:18]=1.Cl>C(O)(=O)C>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:17]2[CH:16]=[CH:15][C:14]([NH2:19])=[C:13]([O:12][CH3:11])[CH:18]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)CO
Name
Quantity
6.15 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
3.75 mL
Type
reactant
Smiles
Cl
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vaccum
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a purple glass
CUSTOM
Type
CUSTOM
Details
This was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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